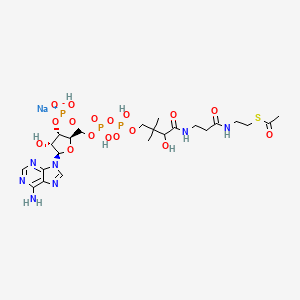
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-5-ethyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The 1,2,4-triazole ring is known to form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate can be compared with other similar compounds, such as:
Ethyl 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)amino)acetate: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and properties.
Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)amino)acetate: Contains a phenyl group, which can significantly alter its chemical and biological properties.
Ethyl 2-((4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)amino)acetate: The presence of an isopropyl group can affect its solubility and reactivity.
Propriétés
Formule moléculaire |
C8H15N5O2 |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
ethyl 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)amino]acetate |
InChI |
InChI=1S/C8H15N5O2/c1-3-6-11-12-8(13(6)9)10-5-7(14)15-4-2/h3-5,9H2,1-2H3,(H,10,12) |
Clé InChI |
XHSBRYMEGJEMPC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(N1N)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)


